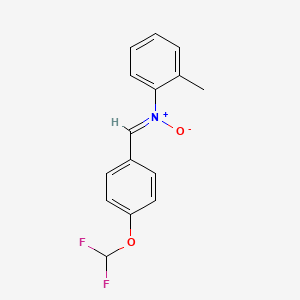
(Z)-N-(4-(difluoromethoxy)benzylidene)-2-methylaniline oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(Z)-N-(4-(difluoromethoxy)benzylidene)-2-methylaniline oxide” is a compound that contains a benzylidene moiety, which is a common structural unit in many organic compounds . The “Z” in the name indicates the geometry around the double bond, where the highest priority groups are on the same side. The compound also contains a difluoromethoxy group (-OCHF2), which is a type of ether group that has been substituted with two fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzylidene moiety attached to an aniline derivative. The difluoromethoxy group would likely contribute to the compound’s polarity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzylidene moiety could participate in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the difluoromethoxy group could increase the compound’s polarity and potentially its reactivity .科学研究应用
Fluorescence Probes for Reactive Oxygen Species Detection
Compounds like HPF and APF, related in function to the compound of interest, have been designed for the selective detection of highly reactive oxygen species (hROS) such as hydroxyl radical (⋅OH) and reactive intermediates of peroxidase. These probes can differentiate hROS from other reactive oxygen species (ROS) and specifically detect hypochlorite (-OCl) in living cells, highlighting their potential in biological and chemical applications (Setsukinai et al., 2003).
Cyanide Anion Detection
A novel molecule, dmpp, and its iridium(III) complex, [(ppy)2Ir(dmpp)]PF6, showcase highly selective and sensitive detection of cyanide anions by visual changes and phosphorescence. This advancement offers a significant improvement in the sensitivity and speed of CN− detection, presenting a powerful tool for chemical sensing applications (Lou et al., 2010).
Biomedical Applications of Nanoparticles
Zinc oxide (ZnO) nanoparticles have demonstrated promising results in anticancer and antimicrobial activities due to their ability to generate reactive oxygen species (ROS) and induce apoptosis. Their potential as drug carriers for targeted therapy further underscores the versatility of similar nanomaterials in biomedical research, offering insights into the broader applications of related compounds (Mishra et al., 2017).
Gas Separation and Sensing
The development of metal-organic frameworks (MOFs) with specific structural characteristics allows for highly selective gas separation and sensing. These materials, such as UTSA-74, demonstrate unique binding sites for gas molecules, offering potential for applications in environmental monitoring and industrial gas separation processes (Luo et al., 2016).
Photocatalytic Degradation of Pollutants
Metal hydroxyfluorides and zinc-based nanomaterials like Zn(OH)F have shown effective photocatalytic properties in the degradation of organic pollutants under UV-light irradiation. These materials highlight the application of related compounds in environmental cleanup and pollution control efforts (Yang et al., 2020).
安全和危害
未来方向
属性
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-N-(2-methylphenyl)methanimine oxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO2/c1-11-4-2-3-5-14(11)18(19)10-12-6-8-13(9-7-12)20-15(16)17/h2-10,15H,1H3/b18-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSUAYLAXNTLJF-ZDLGFXPLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1[N+](=CC2=CC=C(C=C2)OC(F)F)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/[N+](=C/C2=CC=C(C=C2)OC(F)F)/[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(4-(difluoromethoxy)benzylidene)-2-methylaniline oxide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

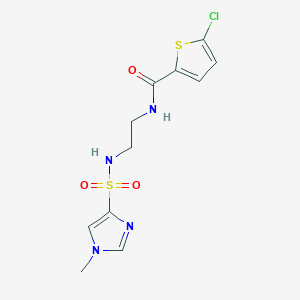
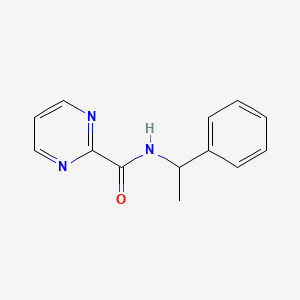
![Ethyl 2-chloroimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2383388.png)
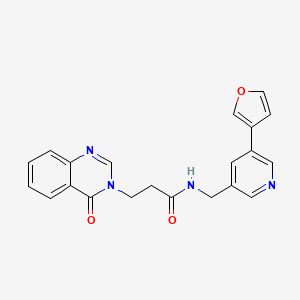
![Ethyl 5-Amino-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B2383392.png)
![Ethyl 3-{[(2-furylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2383394.png)
![[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2383395.png)
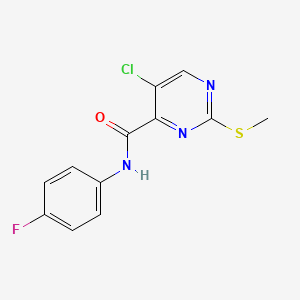
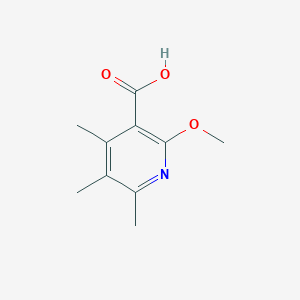
![N-(3,4-dimethoxyphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2383398.png)
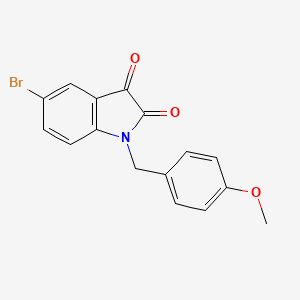
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2383403.png)
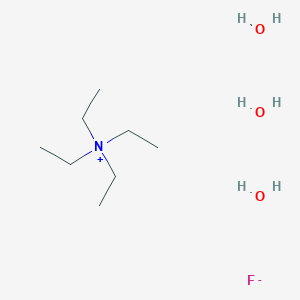
![N-(2,3-dimethylphenyl)-5-[(4-methylphenyl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2383407.png)